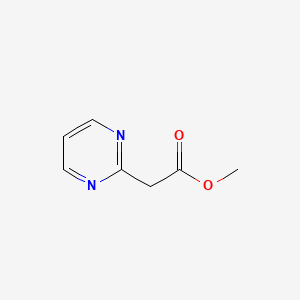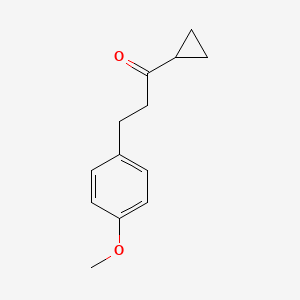
环丙基 2-(4-甲氧基苯基)乙酮
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Cyclopropyl 2-(4-methoxyphenyl)ethyl ketone is a chemical compound with the molecular formula C13H16O2. It is a member of the ketone family of organic compounds, which are characterized by a carbonyl group (C=O) linked to two other carbon atoms. In this case, the carbonyl group is linked to a cyclopropyl group and a 2-(4-methoxyphenyl)ethyl group .
Molecular Structure Analysis
The molecular structure of Cyclopropyl 2-(4-methoxyphenyl)ethyl ketone consists of a three-membered cyclopropyl ring attached to a carbonyl group (C=O), which is in turn attached to a 2-(4-methoxyphenyl)ethyl group. The 4-methoxyphenyl group is an aromatic ring (phenyl) with a methoxy group (-OCH3) attached at the 4-position .Physical And Chemical Properties Analysis
Cyclopropyl 2-(4-methoxyphenyl)ethyl ketone is a solid substance . Its molecular weight is 204.26 g/mol. More detailed physical and chemical properties such as melting point, boiling point, solubility, and spectral data could not be found in the available resources.科学研究应用
自由基阳离子的反应性和氧酸度
一项关于环丙基(4-甲氧基苯基)苯甲醇及其衍生物的研究揭示了它们在酸性和碱性溶液中的行为。在酸性溶液中,这些化合物由于芳基和环丙基的存在而对断裂反应性低。然而,在碱性溶液中,它们表现出氧酸度,导致形成 1,1-二芳基烷氧基自由基。这项研究强调了这些自由基中 O-新菲尔转移和 C-环丙基 β-断裂之间的竞争,有助于我们了解它们的化学反应性 (Bietti 等人,2006 年)。
喹啉-8-醇和四氢喹啉-8-醇的合成
研究已经开发了从 2-(3-羟基苯基)乙酮 O-2,4-二硝基苯氧肟中区域选择性合成喹啉-8-醇和 1,2,3,4-四氢喹啉-8-醇的方法。这个过程涉及亚烷基氨基自由基中间体,展示了环丙基酮在构建含氮杂环中的合成用途 (Uchiyama 等人,1998 年)。
催化的 [3+2] 环加成反应用于功能化环戊烷
已经开发出一种催化方法,用于具有给体-受体环丙烷的烯醇硅醚的 [3+2] 环加成反应,包括 2-(对甲氧基苯基)环丙基苯基酮。这种方法产生了功能化的环戊烷,并展示了环丙基酮在三氟磺酰亚胺的影响下促进环加成反应中的作用 (Takasu 等人,2006 年)。
环丙基酮及其衍生物的新合成路线
一种新的人工合成路线允许将 α,β-不饱和 N-甲氧基-N-甲基酰胺转化为环丙基酰胺,随后转化为环丙基酮和各种官能团,包括醛和羧酸。这项研究提供了对环丙基酮作为有机合成中间体的多功能性的见解 (Rodriques,1991 年)。
金卡宾配合物中的电子给体
将金环丙基(甲氧基)卡宾配合物与质子化的环丙基酮进行分析,揭示了电子给体中的相似性。这项研究有助于理解环丙基酮的富电子性质及其在催化和有机金属化学中的潜在应用 (Brooner 和 Widenhoefer,2014 年)。
安全和危害
属性
IUPAC Name |
1-cyclopropyl-3-(4-methoxyphenyl)propan-1-one |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H16O2/c1-15-12-7-2-10(3-8-12)4-9-13(14)11-5-6-11/h2-3,7-8,11H,4-6,9H2,1H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VBGMKIIMHWHHBN-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)CCC(=O)C2CC2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H16O2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60518070 |
Source


|
| Record name | 1-Cyclopropyl-3-(4-methoxyphenyl)propan-1-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60518070 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
204.26 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Cyclopropyl 2-(4-methoxyphenyl)ethyl ketone | |
CAS RN |
87141-66-0 |
Source


|
| Record name | 1-Cyclopropyl-3-(4-methoxyphenyl)propan-1-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60518070 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![Oxirane, [2-(phenylmethoxy)phenyl]-](/img/structure/B1315433.png)
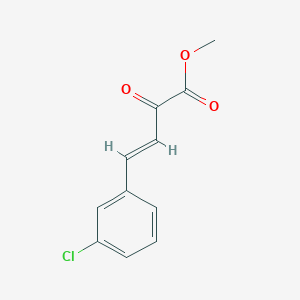

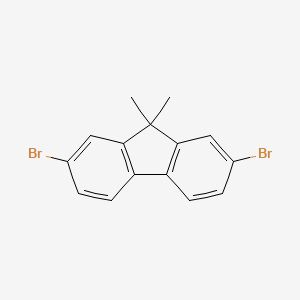

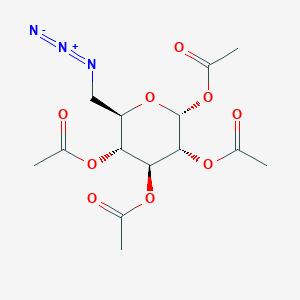
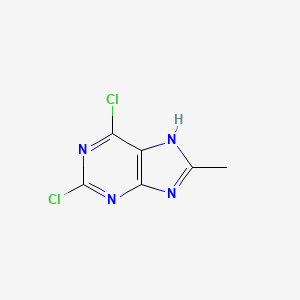
![[3-(Benzyloxy)-4-bromophenyl]methanol](/img/structure/B1315451.png)
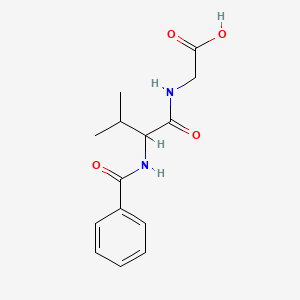

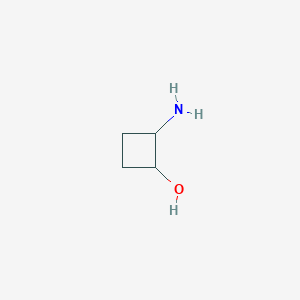
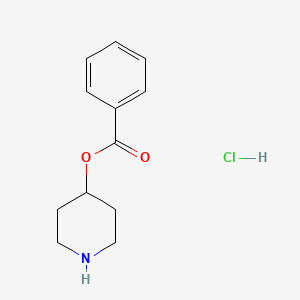
![1-[2-(Benzyloxy)-5-bromophenyl]ethanone](/img/structure/B1315464.png)
